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Compound of Interest

Compound Name: 1-(p-Toluenesulfonyl)azetidine

Cat. No.: B1596082

1-(p-Toluenesulfonyl)azetidine, also commonly known as 1-Tosylazetidine, is a crystalline
solid that has emerged as a highly valuable heterocyclic building block in modern organic
synthesis and medicinal chemistry.[1][2] Its utility stems from a unique combination of structural
features: a strained four-membered azetidine ring and a robust p-toluenesulfonyl (tosyl) group
attached to the nitrogen atom.

The azetidine ring, with a significant ring strain of approximately 25.4 kcal/mol, is primed for
controlled ring-opening reactions, offering a strategic pathway to introduce 1,3-amino
functionalized motifs into larger molecules.[3] This level of strain represents a synthetic "sweet
spot"—more stable and easier to handle than the highly reactive aziridines, yet sufficiently
activated for selective chemical transformations that are not feasible with unstrained
pyrrolidines or piperidines.[3]

The tosyl group serves a dual purpose. As a strong electron-withdrawing group, it enhances
the reactivity of the azetidine ring toward nucleophilic attack.[2] Simultaneously, it functions as
a stable and reliable protecting group for the nitrogen atom, ensuring that the integrity of the
core structure is maintained through various synthetic steps. This combination of controlled
reactivity and stability makes 1-(p-Toluenesulfonyl)azetidine an indispensable tool for
researchers aiming to construct complex molecular architectures, particularly in the field of drug
discovery where nitrogen-containing heterocycles are foundational scaffolds in a vast majority
of FDA-approved pharmaceuticals.[4][5]

Physicochemical and Structural Properties
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The fundamental properties of 1-(p-Toluenesulfonyl)azetidine are summarized below. This
data provides the foundational knowledge for its handling, storage, and application in
experimental design.

Property Value Reference(s)
CAS Number 7730-45-2 [1][6][71[8]
Molecular Formula C10H13NO2S [11161[7]
Molecular Weight 211.28 g/mol [1][6]1[7]
Appearance Solid [1]

Melting Point 119-122 °C (lit.) [1][6]
Synonyms 1-Tosylazetidine [2][6]

VKCBXONEZGIOSP-
InChl Key [11[7]
UHFFFAOYSA-N

] Cclccee(cel)S(=0)
SMILES String (SOJN2CCC2 [1][7]

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of 1-(p-
Toluenesulfonyl)azetidine. The expected spectral features are outlined below, providing a
baseline for quality control and reaction monitoring.
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Technique

Expected Features

1H NMR

- Aromatic Protons: Two doublets in the & 7.0-
8.0 ppm range, characteristic of a para-
substituted benzene ring (AA'BB' system).-
Azetidine Protons (a to N): A triplet around &
3.5-4.0 ppm.- Azetidine Protons (3 to N): A
quintet (or multiplet) around & 2.0-2.5 ppm.-
Methyl Protons: A singlet around & 2.4 ppm.

13C NMR

- Aromatic Carbons: Four signals in the 6 125-
145 ppm range.- Azetidine Carbons (a to N): A
signal around & 50-55 ppm.- Azetidine Carbon
(B to N): A signal around & 15-20 ppm.- Methyl
Carbon: A signal around & 21 ppm.

IR (Infrared) Spectroscopy

- Sulfonamide S=0 stretches: Two strong bands
around 1350 cm~! (asymmetric) and 1160 cm~1
(symmetric).- Aromatic C=C stretches: Bands in
the 1600-1450 cm~1 region.- Aliphatic C-H
stretches: Bands just below 3000 cm~1,

Mass Spectrometry (MS)

- Molecular lon (M*): Expected at m/z = 211.-
Key Fragments: Loss of the tosyl group (m/z =
155) and the formation of the azetidinyl cation
(m/z = 56). The tropylium ion (m/z = 91) from
the toluene moiety is also a characteristic

fragment.

Core Reactivity and Synthetic Applications

The synthetic utility of 1-(p-Toluenesulfonyl)azetidine is dominated by its susceptibility to

nucleophilic ring-opening, a direct consequence of its inherent ring strain and the activating

nature of the tosyl group.[2]

Nucleophilic Ring-Opening Reactions

This is the most powerful and widely exploited reaction of N-tosylazetidine. The strained C-N

bonds can be cleaved by a diverse range of nucleophiles, providing a direct route to 3-
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substituted N-tosylpropylamines.

A significant advancement in this area is the use of silver(l) catalysis, which has been shown to
promote the regioselective ring-opening with alcohols, amines, thiols, and other nucleophiles
under mild conditions.[1][2] This catalytic approach is crucial for synthesizing complex
molecules with potential applications in medicinal chemistry.[2]

o Mechanism Rationale: The Lewis acidic Ag(l) catalyst likely coordinates to the nitrogen atom
of the azetidine ring, further polarizing the C-N bonds and making the ring carbons more
electrophilic. This activation facilitates the attack by the nucleophile, leading to efficient ring
cleavage.

Reactants
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Caption: Workflow for Ag(l)-catalyzed nucleophilic ring-opening of 1-(p-
Toluenesulfonyl)azetidine.
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Applications in Drug Discovery

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in several
bioactive molecules and approved drugs like the antihypertensive agent azelnidipine and the
kinase inhibitor cobimetinib.[3] 1-(p-Toluenesulfonyl)azetidine serves as a key precursor for
synthesizing novel heterocyclic scaffolds that can be explored as lead compounds in drug
discovery programs.[2] The ability to readily generate libraries of 1,3-disubstituted
aminopropane derivatives through ring-opening makes it an invaluable tool for structure-activity
relationship (SAR) studies.

Experimental Protocols

The following protocols provide practical, step-by-step methodologies for the synthesis and a
key transformation of 1-(p-Toluenesulfonyl)azetidine.

Protocol 1: Synthesis of 1-(p-Toluenesulfonyl)azetidine

This procedure outlines a standard method for the N-tosylation of azetidine. The reaction must
be performed in a well-ventilated fume hood due to the volatility and odor of azetidine.

Step 1: Reaction Setup Step 2: Reagent Addition Step 3: Reaction Step 4: Workup & Purification

Dissolve Azetidine & . ‘Add p-Toluenesulfonyl Chloride ) | Stir at 0 °C, then
[ Triethylamine in CHzClz HCDO\ t0 0 C}H{ (solution in CH:Clz) dropwise T warm to room —| Quench with H20 Extract with CH2Cl2  |—{ Dry, Filter, Concentrate Recrystallize from Ethanol

Click to download full resolution via product page
Caption: Synthetic workflow for the preparation of 1-(p-Toluenesulfonyl)azetidine.
Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine
(1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM).

o Causality: Triethylamine is a non-nucleophilic base used to quench the HCI generated
during the reaction, preventing the protonation of the starting azetidine.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.

o Causality: The reaction is exothermic. Cooling controls the reaction rate and minimizes
potential side reactions.

Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM to
the cooled mixture dropwise over 30 minutes.

o Causality: Slow addition prevents a rapid temperature increase and ensures efficient
reaction.

Reaction Monitoring: Allow the reaction to stir at O °C for 1 hour, then warm to room
temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a
separatory funnel, separate the organic layer, and wash sequentially with 1M HCI, saturated
NaHCOs solution, and brine.

o Causality: The acid wash removes excess triethylamine, and the bicarbonate wash
removes any remaining acidic impurities.

Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. The crude solid is then purified by recrystallization from ethanol to yield
pure 1-(p-Toluenesulfonyl)azetidine.

Protocol 2: Ag(l)-Catalyzed Ring-Opening with Benzyl
Alcohol

This protocol details a representative application of the compound in a silver-catalyzed
nucleophilic addition.

Methodology:

» Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or
Nitrogen), add 1-(p-Toluenesulfonyl)azetidine (1.0 equiv) and the silver catalyst,
[Ag(COD)z]PFs (0.05 equiv).
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o Causality: An inert atmosphere is crucial as organometallic catalysts can be sensitive to air
and moisture.

e Solvent and Nucleophile Addition: Add anhydrous dichloromethane (DCM) via syringe,
followed by the addition of benzyl alcohol (1.5 equiv).

o Causality: Anhydrous solvent is used to prevent water from competing as a nucleophile. A
slight excess of the nucleophile ensures the complete consumption of the starting
azetidine.

e Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC
until the starting material is consumed.

e Workup and Purification: Upon completion, concentrate the reaction mixture directly onto
silica gel. Purify the residue by flash column chromatography (using a hexane/ethyl acetate
gradient) to isolate the desired ring-opened product, N-(3-(benzyloxy)propyl)-4-
methylbenzenesulfonamide.

Safety and Handling

Proper handling of 1-(p-Toluenesulfonyl)azetidine is essential for laboratory safety.

Hazard Classification: It is classified as a combustible solid.[1]

e Environmental Hazard: It has a Water Hazard Class (WGK) of 3, indicating it is highly
hazardous to water and should be prevented from entering the environment.[1][8]

o Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields),
chemical-resistant gloves, and a lab coat, is required. For handling the solid powder, a type
N95 (US) respirator is recommended to avoid inhalation.[1]

« Handling Precautions: Avoid direct contact with skin, eyes, and clothing.[9] Use in a well-
ventilated area or a chemical fume hood.

Conclusion

1-(p-Toluenesulfonyl)azetidine is a cornerstone reagent for synthetic chemists, offering a
reliable and versatile platform for the introduction of the azetidine motif and the generation of
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complex acyclic amines. Its reactivity, governed by the interplay of ring strain and the electronic
effects of the tosyl group, allows for predictable and selective transformations. As the demand
for novel nitrogen-containing compounds continues to grow in pharmaceutical and materials
science, the strategic application of this powerful building block will undoubtedly continue to
expand, enabling the discovery and development of next-generation functional molecules.

References
e 1-(p-toluenesulfonyl)azetidine | Stenutz. (URL: [Link])
e 1-(p-Toluenesulfonyl)azetidine | Alichem. (URL: [Link])

» Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of
the Four-Membered Heterocycle | Royal Society of Chemistry. (URL: [Link])

e How a Single Nitrogen Atom Could Transform the Future of Drug Discovery | The University
of Oklahoma. (URL: [Link])

o Chemists Make Strides to Simplify Drug Design, Synthesis | Rice University. (URL: [Link])

e Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed
@LAQV-REQUIMTE/Aveiro | National Center for Biotechnology Information. (URL: [Link])

e Recent advances in synthetic facets of immensely reactive azetidines | Royal Society of
Chemistry. (URL: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 1-(XTEREREREE) B T %2 97% | Sigma-Aldrich [sigmaaldrich.com]
e 2. Buy 1-(p-Toluenesulfonyl)azetidine | 7730-45-2 [smolecule.com]

e 3. pubs.rsc.org [pubs.rsc.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1596082?utm_src=pdf-body
https://stenutz.eu/chem/solv/1-p-toluenesulfonylazetidine
https://www.benchchem.com/product/b1596082?utm_src=pdf-body
https://www.alichem.com/product/p469671
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02497d
https://www.ou.edu/research-norman/news-events/2024/sharma-nitrogen-drug-discovery
https://news.rice.edu/news/2016/chemists-make-strides-simplify-drug-design-synthesis
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954201/
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra07421a
https://www.benchchem.com/product/b1596082?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/aldrich/367826
https://www.smolecule.com/products/s1907104
https://pubs.rsc.org/en/content/getauthorversionpdf/d1ob00061f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. How a Single Nitrogen Atom Could Transform the Future of Drug Discovery [ou.edu]
. drugdiscoverytrends.com [drugdiscoverytrends.com]

. 1-(p-Toluenesulfonyl)azetidine , 97 , 7730-45-2 - CookeChem [cookechem.com]

. 1-(p-toluenesulfonyl)azetidine [stenutz.eu]

. labsolu.ca [labsolu.ca]

°
© (0] ~ [o2] ol H

. aksci.com [aksci.com]

 To cite this document: BenchChem. [Introduction: The Strategic Importance of a Strained
Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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